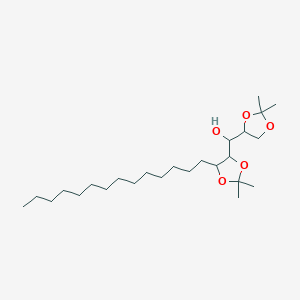

(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol

Beschreibung

The compound "(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol" is a bifunctional methanol derivative featuring two 1,3-dioxolane rings. Each dioxolane ring is substituted with two methyl groups at the 2-position, while one ring additionally bears a tetradecyl (C₁₄H₂₉) chain at the 5-position. This structural complexity imparts unique physicochemical properties:

Eigenschaften

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(30-25(4,5)28-20)22(26)21-19-27-24(2,3)29-21/h20-23,26H,6-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWUPCHVFJGQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-1,2 involves several steps. One common method includes the use of adenosine as a starting material. The process involves the addition of p-toluenesulfonic acid and triethyl orthoformate in acetone, followed by stirring at room temperature for 14 hours. The reaction mixture is then basified to pH≈8 with saturated aqueous potassium carbonate solution .

Industrial Production Methods

Industrial production of (2R,3R,4S,5R)-1,2 typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5R)-1,2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R,3R,4S,5R)-1,2 is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology

In biology, this compound is studied for its potential role in biochemical pathways. It can be used as a model compound to understand enzyme-substrate interactions and metabolic processes.

Medicine

In medicine, (2R,3R,4S,5R)-1,2 is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing molecules with specific stereochemical configurations.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R)-1,2 involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist to certain receptors, influencing biochemical pathways and cellular responses. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below compares key structural features and inferred properties of the target compound with related dioxolane derivatives:

Key Observations:

Hydrophobicity : The tetradecyl chain in the target compound drastically increases its lipophilicity compared to phenyl- or methyl-substituted analogs, making it less soluble in polar solvents .

Thermal Stability : Methyl-substituted dioxolanes exhibit higher thermal stability than unsubstituted analogs due to reduced ring strain .

Biologische Aktivität

The compound (2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol is a derivative of dioxolane that has garnered attention for its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and antinociceptive effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 258.35 g/mol. The compound features two dioxolane rings and a methanol group, which contribute to its solubility and reactivity characteristics.

Antioxidant Activity

Research has indicated that compounds similar to (2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol exhibit significant antioxidant properties. For example, a study on Se-DMC , a related compound, showed effective scavenging of free radicals and protection against oxidative stress in vitro. This suggests that the dioxolane structure may enhance the antioxidant potential of the molecule .

Antinociceptive Effects

The antinociceptive activity of dioxolane derivatives has been explored through various models. In studies involving pain induced by glutamate or acetic acid in mice, compounds structurally related to the target compound demonstrated significant reductions in pain responses. The mechanisms were linked to modulation of glutamatergic and serotonergic systems .

Anti-inflammatory Properties

In addition to its analgesic effects, (2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methanol has shown promise in reducing inflammation. In vivo studies indicated that related compounds could diminish paw edema induced by inflammatory agents like croton oil. The reduction in myeloperoxidase activity further supports its anti-inflammatory potential .

Summary of Biological Activities

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of Se-DMC using various assays (DPPH and ABTS). Results showed a significant reduction in oxidative markers in treated groups compared to controls.

- Pain Model Investigation : In a controlled experiment with Swiss mice pretreated with Se-DMC at varying doses (1 mg/kg to 50 mg/kg), results indicated a dose-dependent reduction in nociception levels during acetic acid tests.

- Inflammation Model : The anti-inflammatory effects were assessed using an ear edema model induced by croton oil. Se-DMC pretreatment significantly reduced ear swelling compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.